

# Technical Guide: Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

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## Compound of Interest

Compound Name: Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B124767

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CAS Number: 143982-54-1

## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, experimental protocols for its synthesis, and its role in modulating key signaling pathways.

## Compound Data

A summary of the key quantitative data for **Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate** is presented below.

Property	Value	Reference
CAS Number	143982-54-1	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	269.09 g/mol	[2]
IUPAC Name	ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate	[2]
InChI	InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3	[2]
InChI Key	MPILHKPXTMEIMG-UHFFFAOYSA-N	[2]
SMILES	CCOC(=O)C1=C(Br)N2C=CC=CN=C12	

## Experimental Protocols

While a specific detailed protocol for the synthesis of **Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate** (CAS 143982-54-1) is not readily available in the searched literature, a general and widely applicable method for the synthesis of related imidazo[1,2-a]pyridine derivatives involves the cyclization of a 2-aminopyridine derivative with an  $\alpha$ -halocarbonyl compound. A proposed synthetic workflow is outlined below.

## Proposed Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

A plausible and efficient method for the synthesis of the title compound is the reaction of a suitable 2-aminopyridine with ethyl bromopyruvate. The following is a generalized protocol based on the synthesis of similar structures.[3][4]

Materials:

- 2-aminopyridine

- Ethyl bromopyruvate
- Anhydrous ethanol or another suitable solvent (e.g., THF)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) or another mild base
- Dichloromethane
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hexane

Procedure:

- In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in anhydrous ethanol.
- Add sodium bicarbonate (1 equivalent) to the solution.
- To this stirred mixture, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- To the residue, add water and extract the product with dichloromethane (3 x volumes).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the solution and evaporate the solvent to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system, such as hexane, to afford the pure **Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate**.

## Biological Activity and Signaling Pathways

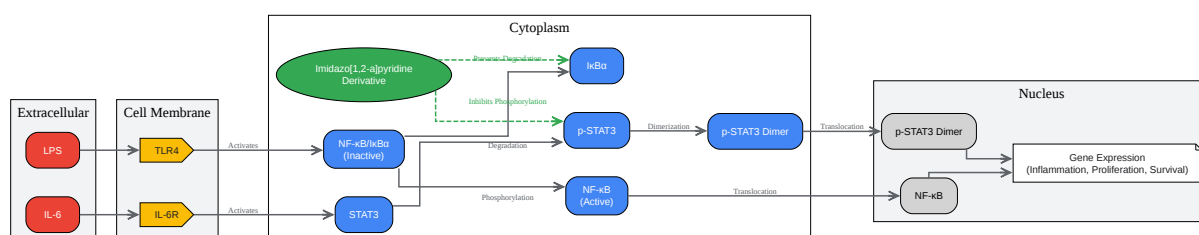
Derivatives of the imidazo[1,2-a]pyridine scaffold are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3] A significant mechanism of action for some of these derivatives involves the modulation of the STAT3/NF- $\kappa$ B signaling pathway, which plays a critical role in inflammation and cancer progression.[5][6]

## Modulation of the STAT3/NF- $\kappa$ B Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF- $\kappa$ B) are transcription factors that are often constitutively activated in cancer cells, leading to the expression of genes involved in proliferation, survival, and inflammation.[5][7] Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like IL-6, can activate these pathways.[5]

Imidazo[1,2-a]pyridine derivatives have been shown to suppress this pathway. The mechanism of inhibition can involve the upregulation of inhibitory proteins like I $\kappa$ B $\alpha$ , which sequesters NF- $\kappa$ B in the cytoplasm, and the inhibition of STAT3 phosphorylation, which prevents its dimerization and nuclear translocation.[5][7] This leads to a downstream reduction in the expression of pro-inflammatory and pro-survival genes.

Below is a diagram illustrating the general mechanism of the STAT3/NF- $\kappa$ B signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.



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Figure 1: The STAT3/NF- $\kappa$ B signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

## Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical experimental workflow to evaluate the anti-inflammatory and anti-cancer effects of **Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate** by investigating its impact on the STAT3/NF- $\kappa$ B pathway.

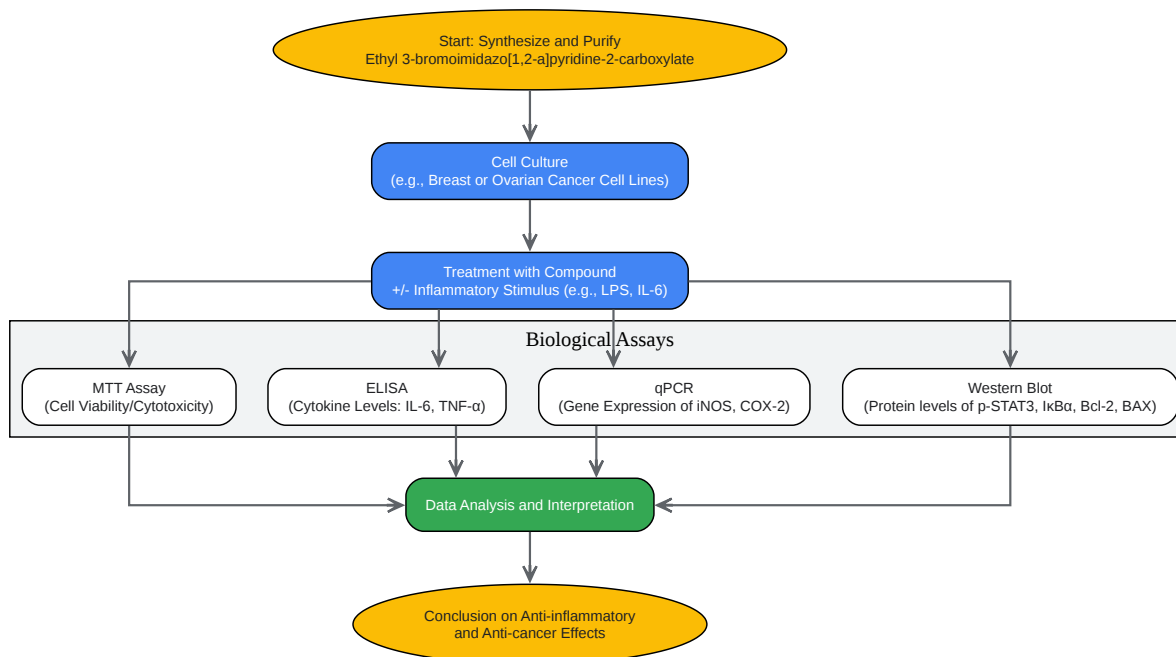
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Figure 2: A representative experimental workflow for biological evaluation.

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## References

- 1. appchemical.com [appchemical.com]
- 2. ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 3. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
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